molecular formula C13H13N B8599892 5-Allyl-3-methylisoquinoline

5-Allyl-3-methylisoquinoline

Cat. No.: B8599892
M. Wt: 183.25 g/mol
InChI Key: KZEAXBIAWSEFID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Allyl-3-methylisoquinoline is a useful research compound. Its molecular formula is C13H13N and its molecular weight is 183.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H13N

Molecular Weight

183.25 g/mol

IUPAC Name

3-methyl-5-prop-2-enylisoquinoline

InChI

InChI=1S/C13H13N/c1-3-5-11-6-4-7-12-9-14-10(2)8-13(11)12/h3-4,6-9H,1,5H2,2H3

InChI Key

KZEAXBIAWSEFID-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC=C2CC=C)C=N1

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Methyl-5-bromoisoquinoline (1.0 g, 4.5 mmol), tributylallyltin (1.6 mL, 5.0 mmol), and dichlrobis(tri-o-tolylphosphine)palladium (II) were combined in toluene (100 mL) and refluxed for 14 hours. The mixture was cooled, diluted with ethyl acetate, and washed twice with aqueous NH4Cl. The organic phase was separated, concentrated, and the residue was purified by chromatography (ethyl acetate:hexanes, 30:70) to provide the title compound. 1H NMR (300 MHz, d6-DMSO) 9.21 (s, 1H), 8.00 (d, 1H), 7.63 (m, 2H), 7.58 (m, 1H), 4.18 (s, 2H), 3.62 (s, 3H), 2.62 (s, 3H). MS (DCI/NH3) m/e 216 (M+H)+.
Quantity
1 g
Type
reactant
Reaction Step One
Name
tributylallyltin
Quantity
1.6 mL
Type
reactant
Reaction Step Two
[Compound]
Name
dichlrobis(tri-o-tolylphosphine)palladium (II)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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